1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a nitrophenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Similar compounds such as p-nitrophenylacetic acid have been shown to interact with enzymes like penicillin g acylase . This enzyme plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic .
Mode of Action
Nitrophenyl compounds are known to undergo various chemical reactions, including reduction and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Nitrophenyl compounds are known to participate in various chemical reactions, which could potentially influence multiple biochemical pathways .
Pharmacokinetics
Similar compounds like apixaban, an oral anticoagulant, have been reported to exhibit quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .
Result of Action
Nitrophenyl compounds are known to undergo various chemical reactions, which can lead to changes in the target molecules, potentially altering their function .
Action Environment
The action of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the catalytic efficiencies of nanostructured materials, which are often used in reactions involving nitrophenyl compounds, are governed by properties such as shape and size of the nanomaterials, electrochemistry of the nanomaterial, regeneration of surface for activity, and the carrier system .
Biochemical Analysis
Biochemical Properties
It is known that nitrophenyl compounds can participate in various biochemical reactions . For instance, 4-nitrophenol, a structurally similar compound, is a product of enzymatic cleavage of several synthetic substrates . This suggests that 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid could interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Nitrophenyl compounds have been shown to influence cell function . For example, 4-nitrophenol can affect various types of cells and cellular processes . It would be interesting to investigate whether this compound has similar effects.
Molecular Mechanism
Nitrophenyl compounds are known to participate in various chemical reactions, such as free radical reactions and nucleophilic substitutions . These reactions could potentially explain how this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that nitrophenol compounds can undergo various chemical reactions over time . Therefore, it would be interesting to study the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages . Therefore, it would be interesting to study the threshold effects, as well as any toxic or adverse effects at high doses, of this compound in animal models.
Metabolic Pathways
Nitrophenyl compounds are known to participate in various metabolic reactions . Therefore, it would be interesting to study the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with.
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues via various mechanisms . Therefore, it would be interesting to study how this compound is transported and distributed within cells and tissues.
Subcellular Localization
It is known that chemical compounds can be localized in specific compartments or organelles within cells . Therefore, it would be interesting to study the subcellular localization of this compound and any effects on its activity or function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Esterification reactions typically use alcohols in the presence of acid catalysts like sulfuric acid.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Ester derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-pyrazole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group in a different position, affecting its reactivity and biological activity.
Uniqueness: 1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the nitrophenyl and carboxylic acid groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry .
Properties
IUPAC Name |
1-(4-nitrophenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)7-5-11-12(6-7)8-1-3-9(4-2-8)13(16)17/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLYLGPMPNMDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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